molecular formula C30H30ClN5O B11513329 1-{4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B11513329
M. Wt: 512.0 g/mol
InChI Key: GZRIHGSWVGZAGI-UHFFFAOYSA-N
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Description

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a combination of several functional groups, including indole, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and triazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE: shares similarities with other indole, piperidine, and triazole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H30ClN5O

Molecular Weight

512.0 g/mol

IUPAC Name

1-[4-(3-chloro-4-piperidin-1-ylphenyl)-3-(1H-indol-3-yl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C30H30ClN5O/c1-20-10-12-22(13-11-20)36-30(25-19-32-27-9-5-4-8-24(25)27)35(29(33-36)21(2)37)23-14-15-28(26(31)18-23)34-16-6-3-7-17-34/h4-5,8-15,18-19,30,32H,3,6-7,16-17H2,1-2H3

InChI Key

GZRIHGSWVGZAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CNC6=CC=CC=C65

Origin of Product

United States

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